molecular formula C5H5NO2S B2515613 2-Methyl-3-nitrothiophene CAS No. 2530-09-8

2-Methyl-3-nitrothiophene

Cat. No. B2515613
CAS RN: 2530-09-8
M. Wt: 143.16
InChI Key: JXSAZTUUUIXCQN-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrothiophene is a chemical compound that is a derivative of thiophene . It is used in various industries due to its versatile applications . It is also used as a precursor in organic synthesis .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Methyl-3-nitrothiophene, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrothiophene is represented by the linear formula C5H5NO2S . It has a molecular weight of 143.165 .


Chemical Reactions Analysis

2-Methyl-3-nitrothiophene is involved in various chemical reactions. For instance, it is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . It also serves as a crucial intermediate in the production of agrochemicals, such as pesticides and herbicides .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrothiophene is a white to yellow solid . It has a molecular weight of 187.18 .

Scientific Research Applications

  • Synthesis Pathways : 2-Methyl-3-nitrothiophene is involved in the synthesis of various compounds. For instance, it's used in the synthesis of (Z,Z)-1-amino-4-methylthio-2-nitro-1,3-butadienes, leading to the production of 2-methylthio-4-nitropyrroles and acetoxylated butadienes (Surange et al., 1997). Additionally, it's part of the synthesis process of 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, a compound characterized through various spectroscopic techniques and quantum mechanical calculations (Özdemir Tarı et al., 2015).

  • Chemical Reactions and Properties : The chemical reactivity of 2-Methyl-3-nitrothiophene can be illustrated by its participation in Michael-type reactions to produce push-pull type chromophores, exhibiting significant solvatochromism (Wu et al., 1999). Moreover, its involvement in nucleophilic aromatic substitution reactions in various solvents, including room-temperature ionic liquids, highlights its versatile chemical nature (D’Anna et al., 2006).

  • Structural and Theoretical Analysis : The compound has been the subject of detailed structural and spectroscopic studies, leveraging techniques like single-crystal X-ray diffraction, IR, UV-Vis, and computational methods to understand its molecular structure and properties in depth (Özdemir Tarı et al., 2015).

Mechanism of Action

While the exact mechanism of action of 2-Methyl-3-nitrothiophene is not clear, it is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Future Directions

The demand for 2-Methyl-3-nitrothiophene is expected to grow due to its versatile applications and evolving technological advancements . It is anticipated to witness steady growth, with a projected Compound Annual Growth Rate (CAGR) of 2.45% during the forecast period spanning from 2023 to 2033 .

properties

IUPAC Name

2-methyl-3-nitrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAZTUUUIXCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrothiophene

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